[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
CAS No.:
Cat. No.: VC18839772
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13Cl4N |
|---|---|
| Molecular Weight | 337.1 g/mol |
| IUPAC Name | 4-chloro-N,N-dimethyl-2-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
| Standard InChI | InChI=1S/C14H13Cl4N/c1-19(2)14-4-3-8(15)5-10(14)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3 |
| Standard InChI Key | IAVUGGWZLLZYFL-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C=C(C=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl |
Introduction
[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine substituents and a dimethylamine group. This compound has a molecular formula of C14H13Cl4N and a molecular weight of approximately 337.1 g/mol . Its unique chemical properties make it a subject of interest in various fields, particularly in agricultural chemistry and potentially in pharmaceuticals.
Synthesis and Chemical Behavior
The synthesis of [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves multi-step synthetic routes. Each step requires careful control of reaction conditions to ensure high yields and purity. The chemical behavior of this compound is influenced by its chlorine atoms and the dimethylamine group, which can act as a nucleophile in reactions involving electrophiles.
Applications and Potential Uses
The primary applications of [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine are likely in agricultural chemistry as a pesticide or herbicide, given its structural resemblance to other active compounds in these categories. Its unique chemical properties also suggest potential use in pharmaceuticals.
Comparison with Similar Compounds
Several compounds share structural similarities with [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl-dimethylamine | Similar trichlorinated structure but different positioning of chlorine | |
| 2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl-dimethylamine | Variation in chlorine substitution pattern | |
| 4-Chloro-2-nitrotoluene | Contains a nitro group instead of a dimethylamine |
These compounds highlight the uniqueness of [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine due to its specific combination of chlorination and amine functionality, which may impart distinct chemical properties and biological activities compared to others.
Research Findings and Environmental Impact
Interaction studies involving this compound are essential for understanding its environmental fate and biological effects. Such studies may include assessing its persistence in soil and water, its toxicity to aquatic organisms, and its potential for bioaccumulation. These aspects are crucial for evaluating its suitability for agricultural applications and ensuring its safe use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume